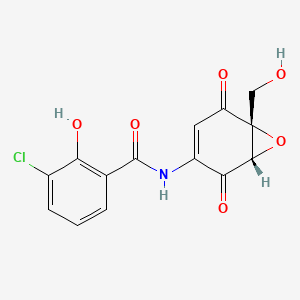

Epoxyquinomicin A

Description

This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.

isolated from Amycolatopsis; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

175448-31-4 |

|---|---|

Molecular Formula |

C14H10ClNO6 |

Molecular Weight |

323.68 g/mol |

IUPAC Name |

3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C14H10ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,12,17,19H,5H2,(H,16,21)/t12-,14+/m1/s1 |

InChI Key |

WJXATQQNIQELOK-OCCSQVGLSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H](C2=O)O3)CO |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO |

Synonyms |

epoxyquinomicin A |

Origin of Product |

United States |

Foundational & Exploratory

Epoxyquinomicin A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin A is a member of the epoxyquinone class of natural products, a group of compounds known for their diverse and potent biological activities. Isolated from a rare actinomycete, this molecule has garnered interest for its unique chemical structure and potential therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, detailed experimental protocols for its production and isolation, its biological activities with a focus on its mechanism of action, and a putative biosynthetic pathway.

Natural Source and Fermentation

This compound is a secondary metabolite produced by the actinomycete strain MK299-95F4, which has been identified as being closely related to Amycolatopsis sulphurea.[1] This strain was originally isolated from a soil sample, a common environmental niche for actinomycetes, which are prolific producers of antibiotics and other bioactive compounds.

Fermentation Protocol

The production of this compound can be achieved through submerged fermentation of Amycolatopsis sp. MK299-95F4. The following is a generalized protocol based on typical actinomycete fermentation for the production of secondary metabolites.

1.1.1. Culture Media and Conditions

A two-stage fermentation process is typically employed, involving a seed culture followed by a production culture to ensure robust growth and optimal yield of the target compound.

| Parameter | Seed Culture | Production Culture |

| Medium Composition | ||

| Soluble Starch | 2.0% | 2.0% |

| Glucose | 1.0% | - |

| Glycerol | - | 2.0% |

| Soy Bean Meal | 1.0% | 1.5% |

| Yeast Extract | 0.2% | 0.3% |

| CaCO₃ | 0.2% | 0.3% |

| pH | 7.0 | 7.0 |

| Incubation Time | 48 hours | 96-120 hours |

| Temperature | 28°C | 28°C |

| Agitation | 200 rpm | 200 rpm |

1.1.2. Fermentation Workflow

Isolation and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Experimental Protocol

2.1.1. Extraction

-

The culture broth is centrifuged to separate the mycelial cake from the supernatant.

-

The supernatant is adjusted to a pH of 3.0 with HCl.

-

The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient to yield pure this compound.

Physico-Chemical Properties

The structural and physical properties of this compound have been characterized as follows:

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClNO₆ |

| Molecular Weight | 323.69 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in methanol, DMSO; Insoluble in water |

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound, along with its analogue Epoxyquinomicin B, has been reported to exhibit weak antimicrobial activity against Gram-positive bacteria.[1] Specific minimum inhibitory concentration (MIC) data is not widely available in the public literature, but the qualitative assessment suggests a narrow spectrum of activity. Epoxyquinomicins C and D show almost no antimicrobial activity.[1]

| Class | Activity |

| Gram-positive Bacteria | Weakly Active |

| Gram-negative Bacteria | Inactive |

| Fungi | Inactive |

Mechanism of Action: Inhibition of NF-κB Signaling

A derivative of the related Epoxyquinomicin C, dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound functions through a similar mechanism. DHMEQ inhibits the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses, cell proliferation, and survival.

The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as TNF-α. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, releasing the p50/p65 NF-κB dimer. The active dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes. DHMEQ has been shown to block the nuclear translocation of the p65 subunit, thereby inhibiting NF-κB-mediated gene expression.

Putative Biosynthesis

The biosynthesis of this compound is likely to proceed through a type I polyketide synthase (PKS) pathway, followed by a series of tailoring reactions. While the specific gene cluster for epoxyquinomicins has not yet been fully elucidated, a putative pathway can be proposed based on the biosynthesis of other epoxyquinone natural products.

The biosynthesis is thought to start with a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is common in the biosynthesis of other ansamycin and benzenoid antibiotics. The polyketide chain is then extended by the PKS modules with subsequent modifications including cyclization, epoxidation, and the attachment of a chloro-hydroxybenzoyl group.

References

Epoxyquinomicin A: An In-depth Technical Guide on its Putative Mechanism of Action in Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicin A, a member of the epoxyquinone class of natural products, represents a potential scaffold for the development of novel antibacterial agents. Isolated from Amycolatopsis sulphurea, this compound has demonstrated modest activity against Gram-positive bacteria.[1][2] While the precise molecular target and the intricate details of its mechanism of action remain to be fully elucidated, its chemical structure as an epoxyquinone provides a foundation for postulating several plausible pathways of antibacterial efficacy. This technical guide consolidates the available information on this compound and explores its likely mechanisms of action by drawing parallels with related quinone and epoxyquinone antibiotics. The focus will be on potential interference with bacterial cell wall biosynthesis, inhibition of essential enzymes such as DNA topoisomerases, and the induction of oxidative stress. This document also provides an overview of the experimental protocols typically employed to investigate these mechanisms, aiming to equip researchers with the foundational knowledge required for further exploration of this compound and its analogues.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to a family of related compounds including Epoxyquinomicins B, C, and D.[1][2] These compounds were first isolated from the fermentation broth of the actinomycete Amycolatopsis sulphurea.[1][2] Structurally, this compound is characterized by a highly functionalized epoxy-cyclohexene-dione core appended with a chloro-hydroxy-benzoylamino side chain. While initial studies have shown that this compound exhibits weak antimicrobial activity, primarily against Gram-positive bacteria, the unique structural features of the epoxyquinone core warrant further investigation into its mode of action for potential derivatization and optimization as a therapeutic agent.[1]

Postulated Mechanisms of Action

Based on the known biological activities of the quinone and epoxyquinone classes of antibiotics, three primary mechanisms of action are proposed for this compound:

-

Inhibition of Bacterial Cell Wall Biosynthesis: The bacterial cell wall, a structure essential for survival and integrity, is a well-established target for many successful antibiotics.[3][4] The biosynthesis of peptidoglycan, the primary component of the bacterial cell wall, involves a series of enzymatic steps that are susceptible to inhibition.[5]

-

Inhibition of DNA Topoisomerases: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA, a process critical for DNA replication, transcription, and repair.[6][7][8] Their inhibition leads to the disruption of these fundamental cellular processes and ultimately results in bacterial cell death.[6][7]

-

Induction of Oxidative Stress: Quinone-containing molecules are known to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[9][10] An excess of ROS can overwhelm the bacterial cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, and culminating in cell death.[9]

The following sections will delve into the specifics of each of these potential mechanisms.

Inhibition of Bacterial Cell Wall Biosynthesis

Several natural and synthetic compounds containing a quinone or related moiety have been shown to inhibit various enzymes in the peptidoglycan biosynthesis pathway. For instance, a class of compounds known as pulvinones has been demonstrated to inhibit the MurA-D enzymes, which are involved in the early cytoplasmic steps of peptidoglycan precursor synthesis.[1]

Table 1: Putative Enzyme Targets in Peptidoglycan Biosynthesis for this compound

| Enzyme Target | Function in Peptidoglycan Biosynthesis | Potential Consequence of Inhibition |

| MurA | Catalyzes the first committed step: transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. | Blockade of peptidoglycan precursor formation. |

| MurB | Reduces the product of the MurA reaction. | Interruption of precursor synthesis. |

| MurC-F Ligases | Sequentially add amino acids to the UDP-MurNAc moiety to form the pentapeptide side chain. | Incomplete peptidoglycan precursors, leading to a weakened cell wall. |

| Transglycosylases | Polymerize the lipid II-linked disaccharide-pentapeptide monomers into linear glycan chains. | Prevention of peptidoglycan chain elongation. |

| Transpeptidases (PBPs) | Cross-link the peptide side chains of adjacent glycan strands, providing structural integrity to the cell wall. | Compromised cell wall rigidity and integrity, leading to cell lysis. |

It is plausible that the electrophilic nature of the epoxyquinone core of this compound could allow it to act as a covalent inhibitor of key enzymes in this pathway by reacting with nucleophilic residues in their active sites.

Inhibition of DNA Topoisomerases

Quinolone antibiotics are a major class of antibacterial drugs that target DNA gyrase and topoisomerase IV.[6][7][8] They function by stabilizing the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks and cell death.[11][12] While this compound is structurally distinct from fluoroquinolones, its quinone-like core suggests it could interact with these enzymes. Some natural products with quinone moieties have been shown to inhibit topoisomerases.

Table 2: Potential Inhibition of Bacterial DNA Topoisomerases by this compound

| Enzyme | Subunits | Primary Function in Gram-Negative Bacteria | Primary Function in Gram-Positive Bacteria | Potential Consequence of Inhibition |

| DNA Gyrase | GyrA, GyrB | Introduces negative supercoils into DNA | Secondary target | Inhibition of DNA replication and transcription |

| Topoisomerase IV | ParC, ParE | Decatenates daughter chromosomes after replication | Primary target | Segregation failure during cell division |

The interaction of this compound with these enzymes could occur through various mechanisms, including competitive inhibition at the ATP-binding site of the B subunit (GyrB/ParE) or by interfering with the DNA-enzyme interaction.

Induction of Oxidative Stress

The quinone moiety of this compound can potentially undergo redox cycling within the bacterial cell. This process involves the reduction of the quinone to a semiquinone radical by cellular reductases, followed by the transfer of an electron to molecular oxygen to generate a superoxide radical. This regenerates the quinone, which can then repeat the cycle, leading to the accumulation of ROS.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments that could be employed.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the plate containing the serial dilutions of this compound.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of purified bacterial enzymes, such as DNA gyrase or Mur ligases, and to calculate inhibition constants (IC₅₀ and Kᵢ).

Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA substrate, ATP, and purified DNA gyrase enzyme.

-

Prepare a series of tubes with increasing concentrations of this compound. Include a no-inhibitor control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1 hour to allow the supercoiling reaction to proceed.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

-

Data Analysis:

-

Quantify the amount of supercoiled DNA in each lane using densitometry.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The inhibition constant (Kᵢ) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[13][14][15][16]

-

Table 3: Example Quantitative Data for a Hypothetical Enzyme Inhibitor

| Inhibitor Concentration (µM) | % Inhibition of DNA Gyrase |

| 0.1 | 5 |

| 1 | 20 |

| 10 | 52 |

| 50 | 85 |

| 100 | 98 |

| IC₅₀ | ~9.5 µM |

Oxidative Stress Induction Assay

Objective: To measure the generation of reactive oxygen species (ROS) in bacterial cells upon treatment with this compound.

Protocol: Dihydroethidium (DHE) Staining

-

Bacterial Culture Preparation:

-

Grow bacteria to the mid-logarithmic phase as described for the MIC assay.

-

Wash and resuspend the cells in a suitable buffer (e.g., PBS).

-

-

Treatment and Staining:

-

Treat the bacterial suspension with various concentrations of this compound for a defined period (e.g., 30-60 minutes). Include an untreated control and a positive control (e.g., menadione).

-

Add DHE to the bacterial suspensions and incubate in the dark. DHE is oxidized by superoxide to a fluorescent product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

-

-

Data Analysis:

-

An increase in fluorescence intensity in the treated cells compared to the untreated control indicates the induction of ROS.

-

Conclusion and Future Directions

This compound, a natural product from Amycolatopsis sulphurea, presents an intriguing scaffold for antibacterial drug discovery. While its antibacterial activity is reported to be modest, a thorough understanding of its mechanism of action is crucial for guiding future medicinal chemistry efforts to enhance its potency and spectrum. The postulated mechanisms, including inhibition of cell wall biosynthesis, interference with DNA topoisomerases, and induction of oxidative stress, are all validated antibacterial strategies.

Future research should focus on unequivocally identifying the primary molecular target(s) of this compound through techniques such as affinity chromatography-mass spectrometry or genetic screens for resistant mutants. Elucidating the structure-activity relationships by synthesizing and testing analogues will be vital for optimizing its antibacterial properties. The detailed experimental protocols provided in this guide offer a roadmap for researchers to systematically investigate the mode of action of this and other novel epoxyquinone antibiotics, with the ultimate goal of developing new therapies to combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dentalcare.com [dentalcare.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance | MDPI [mdpi.com]

- 11. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 15. mdpi.com [mdpi.com]

- 16. fiveable.me [fiveable.me]

The Biological Activity of Epoxyquinomicin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicin A and its naturally occurring and synthetic derivatives represent a class of compounds with significant biological activities, most notably anti-inflammatory and anti-arthritic properties. A key derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has been identified as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative biological data, and detailed experimental methodologies.

Introduction

This compound is a natural product that, along with its congeners Epoxyquinomicin B, C, and D, has demonstrated promising therapeutic potential, particularly in the context of inflammatory diseases such as rheumatoid arthritis.[1][2] Their unique chemical structures, characterized by an epoxyquinomicin core, have attracted interest for further investigation and synthetic modification to enhance their biological profiles. A significant breakthrough in understanding their mechanism of action came with the development of dehydroxymethylepoxyquinomicin (DHMEQ), a derivative of Epoxyquinomicin C, which has been instrumental in elucidating the role of NF-κB inhibition in the therapeutic effects of this compound class.

Biological Activities and Mechanism of Action

The primary biological activity of this compound and its derivatives lies in their anti-inflammatory and anti-arthritic effects. This activity is largely attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Inhibition of NF-κB Signaling

The derivative dehydroxymethylepoxyquinomicin (DHMEQ) has been shown to be a specific inhibitor of NF-κB. Unlike many other NF-κB inhibitors, DHMEQ does not prevent the degradation of the inhibitory protein IκBα. Instead, its mechanism of action is the direct inhibition of the nuclear translocation of the p65 subunit of NF-κB.[3] This prevents NF-κB from reaching the nucleus and activating the transcription of pro-inflammatory genes.

Anti-Arthritic Activity

Epoxyquinomicins A, B, C, and D have all demonstrated potent inhibitory effects on type II collagen-induced arthritis in murine models.[1][2] Prophylactic treatment with these compounds at low milligram per kilogram doses significantly ameliorated the clinical signs of arthritis. This in vivo efficacy underscores the therapeutic potential of this class of molecules for rheumatoid arthritis and other inflammatory joint diseases.

Cytotoxicity

The cytotoxic profile of these compounds is an important consideration for their therapeutic development. DHMEQ has shown strong growth inhibitory effects on head and neck squamous cell carcinoma (HNSCC) cell lines.[4]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Dehydroxymethylepoxyquinomicin (DHMEQ)

| Cell Line | Assay Type | IC50 | Reference |

| YCU-H891 (HNSCC) | Cell Growth Inhibition | ~20 µg/mL | [4] |

| KB (HNSCC) | Cell Growth Inhibition | ~20 µg/mL | [4] |

Table 2: In Vivo Anti-Arthritic Activity of Epoxyquinomicins

| Compound | Animal Model | Dosing Regimen | Observed Effect | Reference |

| This compound | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

| Epoxyquinomicin B | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

| Epoxyquinomicin C | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

| Epoxyquinomicin D | Collagen-Induced Arthritis (DBA/1J mice) | 1-4 mg/kg (prophylactic) | Potent inhibition of arthritis | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound and its derivatives.

NF-κB Nuclear Translocation Assay

This assay is designed to determine the ability of a compound to inhibit the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Cell Culture:

-

Human cell lines known to have a robust NF-κB response, such as HeLa or Jurkat cells, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Treatment:

-

Cells are seeded in multi-well plates or on coverslips.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., DHMEQ) for a specified period.

-

NF-κB activation is induced by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

-

Control groups include untreated cells and cells treated with the stimulant alone.

Immunofluorescence Staining:

-

After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Cells are incubated with a primary antibody specific for the NF-κB p65 subunit.

-

Following washing, a fluorescently labeled secondary antibody is applied.

-

The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.

Imaging and Analysis:

-

Images are acquired using a fluorescence microscope.

-

The subcellular localization of the NF-κB p65 subunit is visually assessed or quantified using image analysis software to determine the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in nuclear fluorescence in treated cells compared to stimulated control cells indicates inhibition of nuclear translocation.[5][6]

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease.[7][8]

Animals:

Induction of Arthritis:

-

An emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

-

On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on day 21.

Treatment Protocol:

-

For prophylactic studies, treatment with Epoxyquinomicin derivatives (e.g., 1-4 mg/kg) or vehicle control is initiated before or at the time of the primary immunization and continued for a specified duration.[2]

Assessment of Arthritis:

-

Mice are monitored regularly for the onset and severity of arthritis.

-

Clinical scoring is performed based on the degree of erythema and swelling in the paws. Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.

-

Paw thickness can be measured using calipers as a quantitative measure of inflammation.

-

At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

Visualizations

Signaling Pathway

Caption: DHMEQ inhibits the nuclear translocation of NF-κB p65.

Experimental Workflow

Caption: Workflow for evaluating Epoxyquinomicin derivatives.

Conclusion

This compound and its derivatives, particularly DHMEQ, have emerged as a promising class of anti-inflammatory and anti-arthritic agents. Their well-defined mechanism of action, involving the specific inhibition of NF-κB nuclear translocation, provides a strong rationale for their further development. The quantitative in vitro and in vivo data presented in this guide highlight their potency. Future research should focus on a more comprehensive evaluation of the structure-activity relationships within this class, detailed pharmacokinetic and pharmacodynamic studies, and assessment in a broader range of inflammatory and neoplastic disease models to fully realize their therapeutic potential.

References

- 1. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Collagen Induced Arthritis in DBA/1J Mice Associates with Oxylipin Changes in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. info.taconic.com [info.taconic.com]

Spectroscopic Profile of Epoxyquinomicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Epoxyquinomicin A, a novel antibiotic with potential therapeutic applications. The information presented herein is crucial for compound identification, characterization, and further development in medicinal chemistry and pharmacology.

Introduction

This compound is a member of the epoxyquinone class of natural products, isolated from Amycolatopsis sp.[1]. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[1][2]. This guide summarizes the key spectroscopic data and provides detailed experimental methodologies for its characterization.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 7.00 | s | |

| 6 | 3.90 | d | 3.7 |

| 7a | 4.08 | d | 12.5 |

| 7b | 3.95 | d | 12.5 |

| 11 | 7.90 | dd | 8.1, 1.5 |

| 13 | 7.00 | d | 8.1 |

| 14 | 7.60 | d | 1.5 |

Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) |

| 1 | 181.5 |

| 2 | 149.2 |

| 3 | 131.2 |

| 4 | 186.9 |

| 5 | 62.5 |

| 6 | 60.5 |

| 7 | 60.1 |

| 8 | 166.5 |

| 9 | 119.5 |

| 10 | 158.2 |

| 11 | 122.0 |

| 12 | 136.5 |

| 13 | 120.9 |

| 14 | 129.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Functional Group |

| 1640-1670 | Amide Carbonyl (C=O) |

Mass Spectrometry (MS)

High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the molecular formula of this compound.

Table 4: Mass Spectrometry (MS) Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀NO₆Cl |

| M-H⁻ (Calculated) | 322.0118 |

| M-H⁻ (Found) | 322.0136 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : JEOL JNM-A500 and JEOL JNM-EX400 spectrometers were used for acquiring NMR spectra[1].

-

Sample Preparation : The sample of this compound was dissolved in deuterated methanol (CD₃OD).

-

¹H NMR Spectroscopy :

-

Frequency : 500 MHz

-

Internal Standard : Tetramethylsilane (TMS)

-

-

¹³C NMR Spectroscopy :

-

Frequency : 125 MHz

-

Internal Standard : Tetramethylsilane (TMS)

-

-

2D NMR Spectroscopy : Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity of protons and carbons and to aid in the complete structural elucidation[1].

Infrared (IR) Spectroscopy

-

Instrumentation : A Perkin-Elmer 241 polarimeter was utilized for IR analysis[1].

-

Sample Preparation : The sample was likely prepared as a KBr (potassium bromide) pellet, a common method for solid samples, to obtain the transmission spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A JEOL JMS-SX102 mass spectrometer was used for mass analysis[1].

-

Ionization Method : Fast Atom Bombardment (FAB) in the negative ion mode was employed to generate ions for mass analysis.

-

Analysis : High-resolution mass spectrometry (HRMS) was performed to accurately determine the elemental composition and confirm the molecular formula of the compound[1].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Epoxyquinomicin A

For Researchers, Scientists, and Drug Development Professionals

October 2023

Abstract

Epoxyquinomicin A, a member of the epoxyquinone class of natural products, has garnered interest for its unique chemical architecture and biological activities. Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of other epoxyketone-containing natural products. It outlines the key enzymatic players, proposes a stepwise assembly of the molecule, and presents detailed experimental protocols for the elucidation and characterization of its biosynthetic gene cluster. This document serves as a foundational resource for researchers aiming to investigate and engineer the production of this compound and its analogs.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) system, a common paradigm for the production of complex natural products in actinomycetes.[1][2] The pathway likely initiates with the activation of a starter unit derived from the shikimate pathway, followed by polyketide chain extension, cyclization, and a series of tailoring enzymatic reactions to yield the final complex structure.

The proposed biosynthetic pathway can be broken down into the following key stages:

-

Starter Unit Biosynthesis and Activation: The 3-chloro-2-hydroxybenzoyl- moiety of this compound likely originates from the shikimate pathway, leading to chorismic acid. Further tailoring enzymes, including a halogenase, would modify this precursor to 3-chloro-2-hydroxybenzoic acid. This starter unit is then activated by an adenylation (A) domain of an NRPS and tethered to a peptidyl carrier protein (PCP).

-

Polyketide Chain Extension and Cyclization: The activated starter unit is passed to a Type I PKS module. A series of condensation reactions with malonyl-CoA extender units, catalyzed by ketosynthase (KS) domains, elongates the polyketide chain. The degree of reduction of the β-keto groups is controlled by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules. A final thioesterase (TE) or a product template (PT) domain would likely catalyze the intramolecular cyclization to form the cyclohexene-1,4-dione core.

-

Post-PKS Tailoring Modifications: Following the release of the cyclized intermediate from the PKS assembly line, a cascade of tailoring enzymes modifies the scaffold to produce this compound. These modifications are proposed to include:

-

Hydroxylation: A cytochrome P450 monooxygenase or a related hydroxylase is likely responsible for the installation of the hydroxymethyl group.

-

Epoxidation: The characteristic epoxy group is likely formed by an acyl-CoA dehydrogenase (ACAD) homolog or a flavin-dependent monooxygenase, similar to the epoxidation step in eponemycin biosynthesis.[3][4]

-

Key Enzymes and Their Proposed Functions in this compound Biosynthesis

The following table summarizes the hypothetical enzymes and their roles in the biosynthesis of this compound.

| Enzyme Class | Proposed Function | Analogous Enzymes in Other Pathways |

| Non-Ribosomal Peptide Synthetase (NRPS) | Activates and incorporates the 3-chloro-2-hydroxybenzoic acid starter unit. | EpxD/EpnG (Epoxomicin/Eponemycin)[1][2] |

| Type I Polyketide Synthase (PKS) | Catalyzes the iterative extension of the polyketide chain with malonyl-CoA and subsequent cyclization. | EpxE/EpnH (Epoxomicin/Eponemycin)[1][2] |

| Halogenase | Chlorinates an early precursor in the shikimate pathway. | Tryptophan halogenases (e.g., PyrH) |

| Hydroxylase (e.g., P450 Monooxygenase) | Installs the hydroxymethyl group on the cyclohexene ring. | EpxC/EpnI (Epoxomicin/Eponemycin)[2][5] |

| Acyl-CoA Dehydrogenase (ACAD) Homolog | Catalyzes the formation of the α',β'-epoxyketone moiety. | EpxF/EpnF (Epoxomicin/Eponemycin)[3][4] |

| Thioesterase (TE) / Product Template (PT) Domain | Catalyzes the release and cyclization of the polyketide chain from the PKS. | TmcH TE domain (TMC-86A)[5] |

Data Presentation: A Template for Quantitative Analysis

To facilitate comparative analysis and optimization of this compound production, all quantitative data should be summarized in a structured format. The following table serves as a template for reporting production titers and other relevant metrics from fermentation experiments.

| Strain / Condition | This compound Titer (mg/L) | Precursor Feeding (Substrate, Conc.) | Key Gene Expression (Fold Change) | Notes |

| Wild-Type | ||||

| Overexpression Mutant (e.g., pathway activator) | ||||

| Knockout Mutant (e.g., competing pathway) | ||||

| Optimized Media Condition 1 | ||||

| Optimized Media Condition 2 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to identify and characterize the this compound biosynthetic gene cluster.

Identification of the Putative this compound Biosynthetic Gene Cluster

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from the this compound producing strain, Amycolatopsis sp. MK299-95F4.[6]

-

Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

-

Bioinformatic Analysis:

-

Annotate the assembled genome using tools such as Prokka or RAST.

-

Identify putative biosynthetic gene clusters (BGCs) using specialized genome mining software like --INVALID-LINK-- (antibiotics & Secondary Metabolite Analysis Shell) and --INVALID-LINK-- (Prediction of Natural Product Structures).[7]

-

Search for BGCs containing genes encoding a hybrid NRPS-PKS system, along with tailoring enzymes such as halogenases, P450 monooxygenases, and acyl-CoA dehydrogenase homologs.

-

Compare the domain architecture of the candidate NRPS and PKS enzymes with those from known epoxyketone biosynthetic pathways.[8]

-

Heterologous Expression of the Candidate Gene Cluster

-

Cloning of the BGC:

-

Design primers to amplify the entire putative BGC from the genomic DNA.

-

Utilize a long-range, high-fidelity DNA polymerase for amplification.

-

Clone the amplified BGC into a suitable expression vector (e.g., a bacterial artificial chromosome (BAC) or a plasmid with an integrative element) under the control of a strong, inducible promoter.

-

-

Transformation of a Heterologous Host:

-

Introduce the expression construct into a genetically tractable and well-characterized heterologous host strain, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.[9]

-

Use established protocols for protoplast transformation or intergeneric conjugation.

-

-

Cultivation and Metabolite Analysis:

-

Cultivate the heterologous host strain under conditions known to support secondary metabolite production.

-

Extract the metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and compare the metabolic profile to that of the wild-type Amycolatopsis strain and a negative control (heterologous host with an empty vector).

-

Purify and structurally elucidate any new compounds produced by the heterologous host using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the production of this compound.

-

In Vitro Characterization of the Putative Epoxidase

-

Gene Cloning and Protein Expression:

-

Amplify the gene encoding the putative epoxidase (e.g., the ACAD homolog) from the BGC.

-

Clone the gene into an E. coli expression vector with a purification tag (e.g., a His-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography.

-

-

Synthesis of the Putative Substrate:

-

Synthesize the proposed substrate for the epoxidase, which is the cyclized polyketide intermediate prior to epoxidation. This may require a multi-step organic synthesis.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified enzyme, the synthesized substrate, and any necessary cofactors (e.g., FAD, NADPH).

-

Incubate the reaction at an optimal temperature and time.

-

Quench the reaction and extract the products.

-

Analyze the reaction products by HPLC-MS to detect the formation of the epoxidized product.

-

Perform kinetic analysis to determine the enzyme's substrate specificity and catalytic efficiency.[10]

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway, a general experimental workflow, and a high-level overview of the regulatory logic governing antibiotic production.

Figure 1: Proposed biosynthetic pathway for this compound.

Figure 2: Experimental workflow for BGC identification and characterization.

Figure 3: High-level logical relationship in antibiotic production regulation.

Conclusion

While the precise biosynthetic pathway of this compound remains to be experimentally validated, the information available for related epoxyketone natural products provides a robust framework for a hypothetical pathway. This guide has outlined this proposed pathway, identified the key enzymatic machinery likely involved, and provided detailed experimental protocols to enable its elucidation. The successful characterization of the this compound biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this unique molecule but also pave the way for the engineered production of novel analogs with potentially improved therapeutic properties. The combination of genome mining, heterologous expression, and in vitro enzymology will be instrumental in unlocking the full potential of this compound and its biosynthetic machinery.

References

- 1. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying the Minimal Enzymes Required for Biosynthesis of Epoxyketone Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxomicin and Eponemycin Biosynthesis Involves gem-Dimethylation and an Acyl-CoA Dehydrogenase-Like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome Mining Uncovers NRPS and PKS Clusters in Rothia dentocariosa with Inhibitory Activity against Neisseria Species [mdpi.com]

- 8. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Miramides A–D: Identification of Detoxin-like Depsipeptides after Heterologous Expression of a Hybrid NRPS-PKS Gene Cluster from <i>Streptomyces mirabilis</i> Lu17588 - ProQuest [proquest.com]

- 10. Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Epoxyquinomicin A and its Analogs: A Technical Guide to their Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epoxyquinomicin class of natural products and their synthetic derivatives have emerged as a promising area of investigation for novel antineoplastic agents. While data on Epoxyquinomicin A itself is limited, its structural analog, dehydroxymethylepoxyquinomicin (DHMEQ), has demonstrated significant anticancer activity in preclinical models. This technical guide provides an in-depth overview of the antineoplastic properties of DHMEQ as a representative of the epoxyquinomicin family, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The primary mechanism of action for DHMEQ is the potent and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of cancer cell proliferation, survival, angiogenesis, and chemoresistance. This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Antineoplastic antibiotics are a class of anticancer drugs that interfere with DNA synthesis and replication.[1] The epoxyquinomicin family, originally isolated from Amycolatopsis sp., represents a unique structural class of antibiotics with potential therapeutic applications.[2] While initial studies focused on their antimicrobial and anti-inflammatory properties, subsequent research has highlighted their potential as anticancer agents.[2][3] Dehydroxymethylepoxyquinomicin (DHMEQ), a synthetic derivative of epoxyquinomicin C, has been a focal point of this research due to its specific inhibition of the NF-κB signaling pathway.[4] Constitutive activation of NF-κB is a hallmark of many cancers, contributing to tumor growth, resistance to therapy, and metastasis.[5] DHMEQ's ability to suppress this pathway underscores its potential as a targeted anticancer agent.[4][5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary antineoplastic mechanism of DHMEQ is its irreversible inhibition of the NF-κB signaling pathway.[6] NF-κB is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, cell proliferation, and apoptosis.[7] In many cancer cells, NF-κB is constitutively active, promoting cell survival and proliferation.[4][5]

DHMEQ acts by directly binding to NF-κB subunits, such as p65 (RelA), c-Rel, and RelB, thereby preventing their translocation from the cytoplasm to the nucleus.[4][6] This inhibition blocks the transcription of NF-κB target genes that are crucial for tumor progression, including those involved in cell cycle regulation (e.g., Cyclin D1) and angiogenesis (e.g., VEGF).[8]

Signaling Pathway Diagram

The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways and the point of inhibition by DHMEQ.

Caption: NF-κB signaling pathways and DHMEQ's point of inhibition.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo antineoplastic activity of DHMEQ across various cancer cell lines and tumor models.

Table 1: In Vitro Cytotoxicity of DHMEQ

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| YCU-H891 | Head and Neck Squamous Cell Carcinoma | Cell Growth Inhibition | IC50 | ~20 µg/mL | [8] |

| KB | Head and Neck Squamous Cell Carcinoma | Cell Growth Inhibition | IC50 | ~20 µg/mL | [8] |

| Various GBM | Glioblastoma | Colony Formation | % Reduction | 43% at 2.5 µg/mL | [9] |

| 78% at 5 µg/mL | [9] | ||||

| 94% at 10 µg/mL | [9] | ||||

| Various | Various Cancers | Cell Viability | - | Significant reduction at 2-10 µg/mL (12-48h) | [6] |

Table 2: In Vivo Efficacy of DHMEQ

| Tumor Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| MDA-MB-231 Xenograft | Breast Carcinoma | 12 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [4] |

| MCF-7 Xenograft | Breast Carcinoma | 4 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antineoplastic effects of DHMEQ.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol is designed to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Seeding: Plate cells (e.g., HeLa or a relevant cancer cell line) at a density of 5,000 cells/well in a 96-well imaging plate and incubate overnight.[10]

-

Treatment: Treat cells with DHMEQ at desired concentrations for a specified time (e.g., 1-4 hours). Include a positive control (e.g., TNF-α at 25 ng/ml for 30 minutes) and a vehicle control.[10]

-

Fixation: Gently remove the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[10]

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[10]

-

Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.[11]

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.[11]

-

Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.[11]

-

Imaging: Wash the cells with PBS and acquire images using a high-content imaging system or a fluorescence microscope.[10][11]

-

Analysis: Quantify the fluorescence intensity of p65 in the nuclear and cytoplasmic compartments. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in DHMEQ-treated cells compared to the TNF-α control indicates inhibition of translocation.

Caption: Workflow for NF-κB Nuclear Translocation Assay.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Culture and Treatment: Culture 1-5 x 10^6 cells and induce apoptosis with DHMEQ at various concentrations for a specified time. Include an untreated control.[12]

-

Cell Lysis: Pellet the cells by centrifugation and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]

-

Preparation of Cell Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[12]

-

Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[12]

-

Assay Reaction: In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample lysate.[12]

-

Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[12]

-

Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Caption: Workflow for Colorimetric Caspase-3 Activity Assay.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment.

-

Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells) into 6-well plates or culture dishes.[4][13]

-

Treatment: Allow cells to attach for a few hours, then treat with various concentrations of DHMEQ for a defined period (e.g., 24 hours).[13]

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C.[13]

-

Colony Fixation and Staining: When colonies in the control plate are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with a solution like methanol:acetic acid (3:1). Stain with 0.5% crystal violet solution.[14]

-

Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (groups of ≥50 cells) in each plate.[13]

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

In Vivo Tumor Growth Inhibition (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo efficacy of DHMEQ in a mouse xenograft model.

-

Cell Preparation: Harvest cancer cells (e.g., MDA-MB-231) during their exponential growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of medium and Matrigel.[15][16]

-

Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[17]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume twice weekly using calipers (Volume = (shortest diameter)² x longest diameter / 2).[17]

-

Treatment: Randomize the mice into treatment and control groups. Administer DHMEQ (e.g., via intraperitoneal injection) according to the specified dosing regimen (e.g., 4 or 12 mg/kg, 3 times a week). The control group receives the vehicle.[4]

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.[17]

-

Endpoint: At the end of the study (e.g., after 3 weeks), sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[17]

-

Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the efficacy of DHMEQ.

Immunohistochemistry for Angiogenesis

This method is used to detect the expression of angiogenesis markers in tumor tissue.

-

Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin. Cut 5µm sections and mount them on charged glass slides.[18]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[18]

-

Antigen Retrieval: Perform antigen retrieval to unmask the epitopes. This is often done by heating the slides in a citrate buffer (pH 6.0).[19]

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against an angiogenesis marker (e.g., VEGF, CD31, or CD34).[2][20]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Develop the signal using a chromogen such as diaminobenzidine (DAB).[2]

-

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.[2]

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the expression and localization of the angiogenesis markers. Microvessel density can be quantified by counting the number of stained vessels in a defined area.

Conclusion and Future Directions

The available preclinical data strongly support the potential of the epoxyquinomicin derivative, DHMEQ, as an antineoplastic agent. Its well-defined mechanism of action, centered on the inhibition of the critical NF-κB signaling pathway, provides a strong rationale for its further development. The in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell growth, induce apoptosis, and suppress angiogenesis.

Future research should focus on several key areas:

-

This compound Profiling: A comprehensive evaluation of this compound's antineoplastic activity is warranted to determine if it shares the promising characteristics of DHMEQ.

-

Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology studies of DHMEQ are necessary to establish a safe and effective dosing window for potential clinical trials.

-

Combination Therapies: Given that DHMEQ can sensitize cancer cells to conventional therapies like cisplatin, further investigation into combination strategies is highly encouraged.[8]

-

Biomarker Development: Identifying predictive biomarkers of response to DHMEQ could help in selecting patients who are most likely to benefit from this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.4. Immunohistochemical Evaluation [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cell lines ic50: Topics by Science.gov [science.gov]

- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NF-κB activation and nuclear translocation assay [bio-protocol.org]

- 12. abcam.com [abcam.com]

- 13. Clonogenic Assay [bio-protocol.org]

- 14. 4.6. Colony Formation Assay [bio-protocol.org]

- 15. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo tumor growth inhibition studies [bio-protocol.org]

- 18. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiogenesis Antibody Panel (ARG30328) - arigo Biolaboratories [arigobio.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis Protocol for Epoxyquinomicin A: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicin A is a naturally occurring epoxyquinone that has garnered interest due to its potential biological activities. This document outlines a detailed protocol for the total synthesis of this compound. The proposed synthetic strategy is based on established methodologies for the construction of the core epoxyquinol ring system and is adapted from the successful synthesis of the closely related analogue, Epoxyquinomicin B. This application note provides comprehensive experimental procedures, tabulated data for expected yields, and visual diagrams of the synthetic pathway to guide researchers in the chemical synthesis of this target molecule.

Introduction

The epoxyquinomicin family of natural products, isolated from Amycolatopsis species, exhibits a range of biological activities, making them attractive targets for synthetic chemists.[1][2] this compound, characterized by a substituted epoxyquinol core linked to a 3-chloro-2-hydroxybenzamide side chain, presents a significant synthetic challenge due to its stereochemically rich and sensitive functionalities. This protocol details a convergent and stereoselective synthetic route to access this compound. The strategy hinges on the asymmetric synthesis of a key epoxyquinol intermediate and its subsequent coupling with the aromatic amide side chain.

Proposed Synthetic Pathway

The total synthesis of this compound can be envisioned through a convergent approach, as illustrated in the workflow below. The synthesis begins with the preparation of the chiral epoxyquinol core and the 3-chloro-2-hydroxybenzoic acid side chain, which are then coupled to form the final product.

Figure 1: Proposed convergent synthetic workflow for this compound.

Experimental Protocols

I. Synthesis of the Chiral Epoxyquinol Core

The synthesis of the chiral epoxyquinol core is a critical part of the total synthesis, establishing the necessary stereochemistry. An enzymatic desymmetrization approach is proposed for high enantioselectivity.

1. Diels-Alder Reaction of p-Benzoquinone and Cyclopentadiene

-

Procedure: To a solution of p-benzoquinone (1.0 eq) in a suitable solvent such as dichloromethane, add freshly cracked cyclopentadiene (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the resulting Diels-Alder adduct is purified by recrystallization or column chromatography.

2. Epoxidation and Enzymatic Desymmetrization

-

Procedure: The Diels-Alder adduct is first epoxidized using a standard epoxidizing agent like m-CPBA. The resulting meso-epoxide is then subjected to enzymatic desymmetrization. A lipase, such as Porcine Pancreatic Lipase (PPL), is used in a buffered aqueous solution to selectively hydrolyze one of the enantiotopic esters (if the adduct is derivatized) or to perform a kinetic resolution, yielding the chiral epoxyquinol core.

II. Synthesis of the 3-Chloro-2-hydroxybenzoic Acid Side Chain

The aromatic side chain provides the necessary structural motif for amide coupling.

1. Preparation of 3-Chloro-2-hydroxybenzoic acid

-

Procedure: This starting material can be synthesized from commercially available precursors such as 2-chloro-6-nitrophenol through a series of functional group transformations including reduction of the nitro group and subsequent oxidation, or sourced commercially.

III. Coupling and Final Steps

The final stages of the synthesis involve the coupling of the two key fragments and subsequent deprotection to yield this compound.

1. Amide Coupling

-

Procedure: The chiral epoxyquinol core (amine-functionalized) is coupled with 3-chloro-2-hydroxybenzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for 12-24 hours.

2. Deprotection

-

Procedure: Any protecting groups used to mask reactive functional groups during the synthesis are removed in the final step. The choice of deprotection conditions will depend on the specific protecting groups employed. For example, silyl ethers can be removed using fluoride sources like TBAF (tetrabutylammonium fluoride).

Data Presentation

The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on the reported synthesis of Epoxyquinomicin B and general literature precedents for similar reactions.

| Step No. | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Diels-Alder Reaction | p-Benzoquinone | Diels-Alder Adduct | 90-95 |

| 2 | Epoxidation | Diels-Alder Adduct | Meso-epoxide | 85-90 |

| 3 | Enzymatic Desymmetrization | Meso-epoxide | Chiral Epoxyquinol | 40-50 (for the desired enantiomer) |

| 4 | Amide Coupling | Chiral Epoxyquinol & Aromatic Acid | Coupled Product | 70-80 |

| 5 | Deprotection | Protected Precursor | This compound | 80-90 |

| - | Overall | p-Benzoquinone | This compound | ~5-10 |

Table 1: Summary of expected yields for the total synthesis of this compound.

Key Transformations and Signaling Pathways

The core of this synthetic strategy relies on the highly stereoselective construction of the epoxyquinol moiety. The key transformations are depicted below.

Figure 2: Key chemical transformations in the synthesis of this compound.

Conclusion

This application note provides a detailed and feasible synthetic protocol for the total synthesis of this compound. By leveraging a convergent strategy that employs a key enzymatic desymmetrization to install the crucial stereochemistry of the epoxyquinol core, this route offers a viable pathway for accessing this biologically relevant natural product. The provided experimental details, expected yields, and graphical representations are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry. Further optimization of each step may be required to achieve higher overall yields.

References

Application Notes and Protocols: Epoxyquinomicin A Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for identifying and validating the molecular targets of Epoxyquinomicin A, a natural product with known anti-inflammatory and anti-arthritic properties. While the direct molecular target of this compound is still under investigation, extensive research on its derivative, dehydroxymethylepoxyquinomicin (DHMEQ), strongly suggests that its mechanism of action involves the inhibition of the NF-κB signaling pathway. This document outlines experimental strategies to explore this hypothesis and validate potential protein targets.

Introduction to this compound and its Biological Activity

This compound is a member of the epoxyquinomicin family of antibiotics isolated from Amycolatopsis species.[1] Preclinical studies have demonstrated its potent inhibitory effects on type II collagen-induced arthritis in mice, suggesting a mode of action distinct from nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Research on the closely related derivative, dehydroxymethylepoxyquinomicin (DHMEQ), has revealed that it is a specific inhibitor of NF-κB, a key transcription factor involved in inflammatory responses.[3][4] DHMEQ has been shown to directly bind to NF-κB components, preventing their nuclear translocation and subsequent activation of pro-inflammatory genes.[5][6] A biotinylated DHMEQ probe has been successfully used to selectively pull down the p65 subunit of NF-κB, providing strong evidence for a direct interaction.[7] Another related epoxyquinone monomer, EqM, has been found to inhibit both IκB kinase (IKKβ) and the p65 subunit of NF-κB.[8]

Target Identification Strategies

Based on the evidence from its analogs, a primary hypothesis is that this compound targets one or more components of the NF-κB signaling pathway. The following experimental approaches can be employed to identify its direct molecular target(s).

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This technique aims to isolate the binding partners of this compound from a complex biological sample, such as a cell lysate.

Experimental Workflow:

Protocol: Affinity Purification of this compound Binding Proteins

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A biotinylated derivative can also be used in conjunction with streptavidin-coated beads.

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., a human monocytic cell line like THP-1 or a synovial fibroblast cell line) and treat with a pro-inflammatory stimulus (e.g., TNF-α) to activate the NF-κB pathway.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

-

Affinity Purification:

-

Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

-

Excise protein bands of interest and subject them to in-gel tryptic digestion.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Experimental Workflow:

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of biotinylated DHMEQ for direct identification of its target NF-κB components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of transcription factor NF-kappaB signaling proteins IKKbeta and p65 through specific cysteine residues by epoxyquinone A monomer: correlation with its anti-cancer cell growth activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Using Epoxyquinomicin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin A is a natural product isolated from the bacterium Amycolatopsis.[1][2][3] This class of compounds, including its derivatives Epoxyquinomicin C and Epoxyquinone A monomer, has garnered interest due to its anti-inflammatory and potential anti-neoplastic properties.[2] Notably, derivatives of Epoxyquinomicin C have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses, immune regulation, and cell survival.[4][5] The mechanism of NF-κB inhibition has been linked to the direct targeting of IκB kinase β (IKKβ), a key upstream kinase in the canonical NF-κB signaling pathway.[6]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of the NF-κB signaling pathway, with a specific focus on IKKβ.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammatory responses. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines such as TNFα, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated.[7][8] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[7][8] The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65/p50 heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[7] this compound and its analogs are proposed to inhibit this pathway by directly targeting the kinase activity of IKKβ.

High-Throughput Screening Application: Identification of IKKβ Inhibitors

A fluorescence polarization (FP)-based immunoassay is a robust and suitable method for HTS of IKKβ inhibitors. This homogenous assay format is non-radioactive and measures the binding of a fluorescently labeled phosphopeptide (tracer) to a phosphospecific antibody.[9] Inhibition of IKKβ results in less phosphorylated substrate, leading to increased binding of the tracer to the antibody and a higher FP signal.

Experimental Workflow for HTS

The following diagram outlines the workflow for a typical HTS campaign to identify novel IKKβ inhibitors using this compound as a reference compound.

Protocols

Protocol 1: Fluorescence Polarization-Based IKKβ Inhibition Assay

This protocol is designed for a 384-well plate format.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate peptide (e.g., biotinylated IκBα peptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂)

-

Fluorescently labeled phosphopeptide tracer

-

Phosphospecific antibody

-

Assay plates (e.g., low-volume 384-well black plates)

-

This compound (for positive control)

-

DMSO (for negative control)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and library compounds in DMSO.

-

Dispense 1 µL of each compound dilution into the assay plate wells.

-

For control wells, dispense 1 µL of DMSO (100% activity) and 1 µL of a known IKKβ inhibitor (0% activity).

-

-

Kinase Reaction:

-

Prepare a master mix containing IKKβ enzyme and the substrate peptide in kinase reaction buffer.

-

Prepare a second master mix containing ATP in kinase reaction buffer.

-

Add 10 µL of the enzyme/substrate mix to each well.

-

Add 10 µL of the ATP mix to each well to initiate the kinase reaction. The final DMSO concentration should not exceed 1%.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-